8-Isopropyl Etodolac: A Comprehensive Technical Guide for Drug Development Professionals
8-Isopropyl Etodolac: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 8-Isopropyl Etodolac, a notable process-related impurity encountered during the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Etodolac. While Etodolac is a well-established selective cyclooxygenase-2 (COX-2) inhibitor, the biological profile of its 8-isopropyl analog is not extensively characterized in publicly available literature. The significance of 8-Isopropyl Etodolac, therefore, primarily lies in its role as a critical quality attribute in the manufacturing of Etodolac, necessitating robust analytical monitoring and control. This guide will delve into the chemical properties of 8-Isopropyl Etodolac, its probable synthetic origin, and its potential, though unconfirmed, pharmacological implications based on structure-activity relationship (SAR) principles of pyranocarboxylic acid derivatives. Furthermore, we present a detailed hypothetical experimental protocol for the quantification of this impurity in bulk drug substance, underscoring the practical challenges and solutions in pharmaceutical quality control.
Introduction: The Context of Process Impurities in Pharmaceutical Manufacturing
In the landscape of modern drug development and manufacturing, the control of impurities is a paramount concern for ensuring the safety and efficacy of pharmaceutical products. Process-related impurities, which originate from the synthetic route of the active pharmaceutical ingredient (API), represent a significant class of such substances. 8-Isopropyl Etodolac is a prime example of a process impurity, identified in the synthesis of Etodolac.[1][2] Etodolac itself is a potent NSAID used for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[3][4] Its therapeutic effect is primarily attributed to the selective inhibition of the COX-2 enzyme, which is involved in the inflammatory cascade.[5]
The presence of impurities, even in trace amounts, can potentially alter the safety and efficacy profile of the final drug product. Therefore, regulatory agencies worldwide mandate stringent control over the levels of such impurities. This necessitates a thorough understanding of their formation, chemical characteristics, and potential biological activities. This guide focuses on 8-Isopropyl Etodolac, providing a comprehensive resource for researchers and professionals involved in the development, manufacturing, and quality control of Etodolac.
Chemical and Physical Properties of 8-Isopropyl Etodolac
8-Isopropyl Etodolac, systematically named 2-(1-ethyl-8-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, is a derivative of Etodolac with an isopropyl group at the 8-position of the indole ring, in contrast to the ethyl group present in the parent drug.[6]
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₃NO₃ | [6] |
| Molecular Weight | 301.38 g/mol | [7] |
| CAS Number | 57917-63-2 | [6] |
| IUPAC Name | 2-(1-ethyl-8-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | [6] |
| Appearance | Not specified in literature; likely a solid | N/A |
| Solubility | Not specified in literature; likely similar to Etodolac (soluble in organic solvents) | N/A |
Synthetic Origin and Formation Pathway
The formation of 8-Isopropyl Etodolac as an impurity is intrinsically linked to the synthetic route employed for the production of Etodolac. A common synthetic pathway to Etodolac involves the Fischer indole synthesis, starting from a substituted phenylhydrazine and a suitable ketone or aldehyde equivalent.[8]
A key intermediate in many Etodolac syntheses is 7-ethyltryptophol. The subsequent steps involve the condensation of this intermediate with a keto-ester to form the pyranocarboxylic acid core. The presence of an isopropyl-substituted starting material or reagent at any stage of the synthesis can lead to the formation of the corresponding 8-isopropyl analog.
For instance, if the starting 2-substituted phenylhydrazine contains an isopropyl group instead of or in addition to the ethyl group, the resulting tryptophol intermediate would be 7-isopropyltryptophol. This would then react to form 8-Isopropyl Etodolac. The source of this isopropyl-substituted starting material could be an impurity in the raw materials or a side reaction during their synthesis.
Potential Pharmacological Significance: A Structure-Activity Relationship (SAR) Perspective
While there is a lack of direct experimental data on the pharmacological activity of 8-Isopropyl Etodolac, we can infer its potential biological profile by examining the structure-activity relationships of Etodolac and other COX-2 inhibitors.
Etodolac's selectivity for COX-2 is a key feature of its therapeutic profile.[4][9] The pyranocarboxylic acid scaffold and the substitution pattern on the indole ring are crucial for this selectivity. The size and lipophilicity of the substituent at the 8-position of the indole ring can influence the binding affinity and selectivity for the COX enzymes.
Quantitative structure-activity relationship (QSAR) studies on related NSAIDs have shown that lipophilicity is a critical parameter for activity.[10] The replacement of an ethyl group with a more lipophilic isopropyl group at the 8-position could potentially alter the molecule's interaction with the active site of COX-1 and COX-2. This alteration might lead to:
-
Increased or decreased COX-2 selectivity: The larger isopropyl group might enhance or disrupt the optimal fit within the larger active site of COX-2 compared to COX-1.
-
Altered potency: The change in lipophilicity and steric bulk could affect the overall binding affinity, potentially making 8-Isopropyl Etodolac more or less potent than Etodolac.
-
Different metabolic profile: The isopropyl group may be metabolized differently than the ethyl group, leading to a different pharmacokinetic profile.
Without empirical data, these points remain speculative. However, they highlight the importance of controlling the level of this impurity, as its presence could introduce a substance with a potentially different pharmacological and toxicological profile into the final drug product.
Experimental Protocol: Quantification of 8-Isopropyl Etodolac in Bulk Etodolac by High-Performance Liquid Chromatography (HPLC)
The accurate quantification of 8-Isopropyl Etodolac is crucial for ensuring the quality of Etodolac API. A robust and validated analytical method is required. The following is a detailed, hypothetical HPLC method for this purpose.
Objective: To develop and validate a stability-indicating HPLC method for the quantification of 8-Isopropyl Etodolac in Etodolac bulk drug substance.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Data acquisition and processing software.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Etodolac reference standard
-
8-Isopropyl Etodolac reference standard
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 274 nm
-
Injection Volume: 10 µL
Preparation of Solutions:
-
Standard Stock Solution of 8-Isopropyl Etodolac (100 µg/mL): Accurately weigh about 10 mg of 8-Isopropyl Etodolac reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Standard Solution (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with acetonitrile.
-
Sample Solution (1 mg/mL Etodolac): Accurately weigh about 100 mg of Etodolac bulk drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze blank (acetonitrile), Etodolac standard, 8-Isopropyl Etodolac standard, and a spiked sample to demonstrate the absence of interference at the retention time of 8-Isopropyl Etodolac.
-
Linearity: Prepare a series of solutions of 8-Isopropyl Etodolac ranging from the limit of quantification (LOQ) to 150% of the specification limit. Plot the peak area against the concentration and determine the correlation coefficient (r² > 0.99).
-
Accuracy (Recovery): Spike the Etodolac sample with known amounts of 8-Isopropyl Etodolac at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision). Calculate the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) on the results.
Conclusion and Future Perspectives
8-Isopropyl Etodolac stands as a significant marker of the purity and consistency of the Etodolac manufacturing process. While its own pharmacological profile remains largely unexplored, its structural similarity to the parent drug warrants careful control and monitoring. The primary significance of this compound is rooted in pharmaceutical quality control, where its presence must be limited to within acceptable, regulatory-defined thresholds.
Future research could be directed towards the isolation and pharmacological characterization of 8-Isopropyl Etodolac. Investigating its in vitro COX-1/COX-2 inhibitory activity and comparing it to that of Etodolac would provide valuable insights into the structure-activity relationships of this class of compounds. Such studies would not only enhance our understanding of the potential impact of this impurity but could also inform the design of novel Etodolac derivatives with potentially improved therapeutic profiles. For drug development professionals, a thorough understanding of such process-related impurities is not merely a regulatory necessity but a fundamental aspect of ensuring the delivery of safe and effective medicines to patients.
References
- An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry.
- 8-Isopropyl Etodolac. PubChem.
- 8-Isopropyl Etodolac-d3.
- Synthesis of etodolac.
- 8-Isopropyl Etodolac-d3. Clearsynth.
- Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules.
- An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry.
- Etodolac. PubChem.
- Etodolac-Impurities.
- Etodolac, a preferential COX-2 inhibitor, does not inhibit platelet aggregation in a randomized placebo-controlled.
- Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Journal of Medicinal Chemistry.
- Determination of enantiomeric impurity of etodolac by capillary electrophoresis using (2-hydroxypropyl)-beta-cyclodextrin. Journal of Pharmaceutical and Biomedical Analysis.
- 8-ISOPROPYL ETODOLAC. precisionFDA.
- Etodolac USP 2025. U.S. Pharmacopeia.
- Etodolac Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs. Synapse.
- Preparation and in Vitro Evaluation of Etodolac Nanoparticles. Annals of the Romanian Society for Cell Biology.
- In vitro and ex vivo permeation studies of etodolac from hydrophilic gels and effect of terpenes as enhancers. Journal of Pharmacy and Pharmacology.
- Formulation and in vitro evaluation of etodolac entrapped in microsponge based drug delivery system.
- Etodolac (AY-24236). MedchemExpress.
- 8-Isopropyl Etodolac. Santa Cruz Biotechnology.
- Etodolac. ChemicalBook.
- Etodolac: an overview of a selective COX-2 inhibitor. Inflammopharmacology.
- Major structure-activity relationships of resolvins, protectins, maresins and their analogues. Royal College of Surgeons in Ireland.
- Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Etodolac CAS#: 41340-25-4 [m.chemicalbook.com]
- 4. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etodolac Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs [synapse.patsnap.com]
- 6. 8-Isopropyl Etodolac | C18H23NO3 | CID 12272840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
